Vc-seco-duba

Catalog No.
S3469331
CAS No.
1345681-58-4
M.F
C65H75ClN12O17
M. Wt
1331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vc-seco-duba

CAS Number

1345681-58-4

Product Name

Vc-seco-duba

IUPAC Name

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate

Molecular Formula

C65H75ClN12O17

Molecular Weight

1331.8 g/mol

InChI

InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1

InChI Key

RFQYSAASDBNNDZ-UCGHAGIGSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO
  • Linker (Vc-seco): This part of the molecule is designed to be cleaved inside a targeted cell, releasing the cytotoxic payload.
  • Payload (DUBA): This portion is a DNA alkylating agent, meaning it can damage a cell's DNA, potentially leading to cell death.
  • Mechanism of Action

    Scientists are studying how Vc-seco-DUBA functions within the body. Research suggests that after the ADC is delivered to the target cancer cell, the linker (Vc-seco) is cleaved within the cell's lysosome, a compartment that breaks down molecules. This cleavage releases the DUBA payload, which can alkylate (damage) the cancer cell's DNA, potentially leading to cell death. )

  • Development as a Cancer Therapeutic

    Vc-seco-DUBA is being investigated as a potential treatment for various cancers. Researchers are interested in its effectiveness when conjugated to different monoclonal antibodies to target specific cancer types. Studies are ongoing to determine the safety and efficacy of Vc-seco-DUBA-based ADCs in clinical trials. Source: Byondis - Targeted Therapies:

Vc-seco-DUBA is a novel compound classified as an antibody-drug conjugate (ADC), designed primarily for targeted cancer therapy. It consists of two main components: a linker (Vc-seco) and a cytotoxic agent (DUBA). The structure of Vc-seco-DUBA allows it to selectively deliver the DUBA payload to cancer cells, potentially minimizing damage to healthy tissues while enhancing therapeutic efficacy against tumors . The mechanism of action involves the cleavage of the linker within the lysosome of the target cancer cell, releasing DUBA, which then alkylates DNA, leading to cell death.

The mechanism of action of Vc-seco-duba involves several steps []:

  • The antibody component recognizes and binds to specific receptors on the surface of cancer cells [].
  • The ADC is internalized by the cancer cell [].
  • Inside the cell, the linker cleaves, releasing the DUBA molecule [].
  • DUBA alkylates DNA in the cancer cell, leading to cell death [].
  • DUBA is a cytotoxic agent and can be harmful to healthy cells as well [].
  • The antibody component may cause allergic reactions or other immune system effects [].
, primarily focusing on the conjugation of the linker and the cytotoxic agent. The exact details of these reactions are often proprietary, but they typically include steps such as:

  • Formation of the Linker: The Vc-seco linker is synthesized through specific coupling reactions involving various reagents and solvents.
  • Conjugation with DUBA: The linker is then attached to the DUBA molecule, resulting in the formation of the complete ADC. This process often requires careful control of conditions to ensure high yields and purity .

Research indicates that Vc-seco-DUBA exhibits significant biological activity against various cancer types. Its ability to target specific cancer cells while sparing normal cells is a key feature that enhances its therapeutic potential. Studies are ongoing to evaluate its effectiveness in clinical settings, particularly when conjugated with monoclonal antibodies that target specific antigens on cancer cells .

The synthesis methods for Vc-seco-DUBA have been improved to enhance yield and scalability. Key steps in the synthesis process include:

  • Preparation of Intermediates: Various intermediates are synthesized using established organic chemistry techniques.
  • Coupling Reactions: The linker is coupled with the DUBA agent under controlled conditions.
  • Purification: The final product undergoes purification processes such as column chromatography to isolate high-purity Vc-seco-DUBA .

Vc-seco-DUBA is primarily being investigated for its application in cancer therapy. Its design as an ADC allows for targeted delivery of cytotoxic agents directly to tumor cells, potentially leading to better treatment outcomes with fewer side effects compared to conventional chemotherapy . Ongoing clinical trials aim to determine its safety and efficacy across different cancer types.

Studies on Vc-seco-DUBA's interactions focus on its behavior within biological systems, particularly how it interacts with target cells. Research suggests that upon internalization by cancer cells, the linker is cleaved, allowing DUBA to exert its cytotoxic effects by damaging DNA. Additionally, studies are exploring how different monoclonal antibodies can enhance the targeting capabilities of Vc-seco-DUBA.

Several compounds share similarities with Vc-seco-DUBA, particularly in their structure and intended use as ADCs. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
Desmethyl Vc-seco-DUBAADCDNA alkylationLacks one methyl group in structure
Trastuzumab duocarmycinADCBinds HER2 receptor; DNA damageTargets HER2-positive cancers
Duocarmycin ANatural productBinds DNA minor groove; alkylationDerived from Streptomyces species
CC-1065Antitumor antibioticIrreversible DNA bindingHigh potency against various tumors

These compounds illustrate various approaches in targeted cancer therapy, emphasizing how Vc-seco-DUBA's unique linker and payload combination may offer distinct advantages in treatment efficacy and specificity .

XLogP3

4.2

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

1330.5061667 g/mol

Monoisotopic Mass

1330.5061667 g/mol

Heavy Atom Count

95

UNII

DY9HDN3I6S

Dates

Modify: 2024-04-14

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